molecular formula C19H15Cl2NO2 B1423351 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 477846-46-1

1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone

Cat. No.: B1423351
CAS No.: 477846-46-1
M. Wt: 360.2 g/mol
InChI Key: IDXHNSRCDIQBAK-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone is a useful research compound. Its molecular formula is C19H15Cl2NO2 and its molecular weight is 360.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Physical Characteristics

  • A series of 3-hydroxy-2-methyl-4(1H)-pyridinones, similar in structure to the compound , have been synthesized and studied for their physical and structural characteristics. The importance of hydrogen bonding to both the solubility and stability of these compounds was highlighted (Nelson et al., 1988).

Chemical Synthesis and Reactions

  • 5-Chloro-4-hydroxy-2(1H)-pyridinone, a compound closely related to the specified pyridinone, was synthesized through a series of reactions, demonstrating an efficient and applicable synthetic route (Yano et al., 1993).

Potential Therapeutic Applications

  • N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones, with a basic structure similar to the compound , have shown potential as therapeutic agents in Alzheimer's therapy, suggesting a possible application for the specified pyridinone in neurological diseases (Scott et al., 2011).

Applications in Coordination Chemistry

  • Compounds structurally related to 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone have been used to form complexes with metals like aluminum, gallium, and indium. This indicates the potential of the compound for use in coordination chemistry and materials science (Zhang et al., 1991).

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-hydroxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c20-15-6-4-13(5-7-15)11-17-18(23)8-9-22(19(17)24)12-14-2-1-3-16(21)10-14/h1-10,23H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXHNSRCDIQBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone
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1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone
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1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone
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1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone

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